

Application Note: Profiling of 21-Dehydro Budesonide Impurity in Budesonide Drug Substance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *21-Dehydro Budesonide*

Cat. No.: *B1146664*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid steroid used in the long-term management of asthma and other inflammatory conditions.^{[1][2]} The control of impurities in the budesonide drug substance is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product.^{[1][3]} One significant impurity is **21-Dehydro Budesonide**, also known as Budesonide EP Impurity D.^{[4][5][6]} This impurity can arise during the synthesis of budesonide or as a degradation product.^[1]

This application note provides a detailed protocol for the identification and quantification of the **21-Dehydro Budesonide** impurity in budesonide drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodology is designed to be robust and suitable for routine quality control and stability testing.

Experimental Protocols

Materials and Reagents

- Budesonide Reference Standard (CRS)
- **21-Dehydro Budesonide** Reference Standard

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)

Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required. The specific components are listed below:

- HPLC with a quaternary pump
- Autosampler
- Column oven
- Photodiode Array (PDA) or UV-Vis Detector

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for the identification and characterization of budesonide and its related impurities, including degradation products.^{[7][8][9]}

Chromatographic Conditions

A stability-indicating HPLC assay method is crucial for separating budesonide from its impurities and degradation products.^{[10][11]} The following conditions are recommended:

Parameter	Value
Column	C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A	Phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid)
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0	
20	
25	
30	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	240 nm
Injection Volume	20 µL

Preparation of Solutions

2.4.1. Buffer Preparation (Mobile Phase A)

Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 3.2 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

2.4.2. Standard Solution Preparation

- Budesonide Standard Stock Solution (A): Accurately weigh and dissolve approximately 25 mg of Budesonide Reference Standard in a 25 mL volumetric flask with a mixture of acetonitrile and water (50:50 v/v) to obtain a concentration of 1 mg/mL.

- **21-Dehydro Budesonide** Standard Stock Solution (B): Accurately weigh and dissolve approximately 5 mg of **21-Dehydro Budesonide** Reference Standard in a 50 mL volumetric flask with a mixture of acetonitrile and water (50:50 v/v) to obtain a concentration of 100 µg/mL.
- Working Standard Solution: Pipette 1 mL of Stock Solution A and 1 mL of Stock Solution B into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain final concentrations of 100 µg/mL for Budesonide and 10 µg/mL for **21-Dehydro Budesonide**.

2.4.3. Sample Solution Preparation

Accurately weigh and dissolve approximately 25 mg of the budesonide drug substance in a 25 mL volumetric flask with a mixture of acetonitrile and water (50:50 v/v). Sonicate if necessary to dissolve. Dilute to volume with the same solvent mixture. Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Data Presentation

The following table summarizes the expected quantitative data for the separation of budesonide and **21-Dehydro Budesonide** under the specified chromatographic conditions.

Compound	Retention Time (min)	Relative Retention Time (RRT)
Budesonide Epimer B	~12.5	1.00
Budesonide Epimer A	~13.5	~1.08
21-Dehydro Budesonide	~15.0	~1.20

System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. The acceptance criteria are as follows:

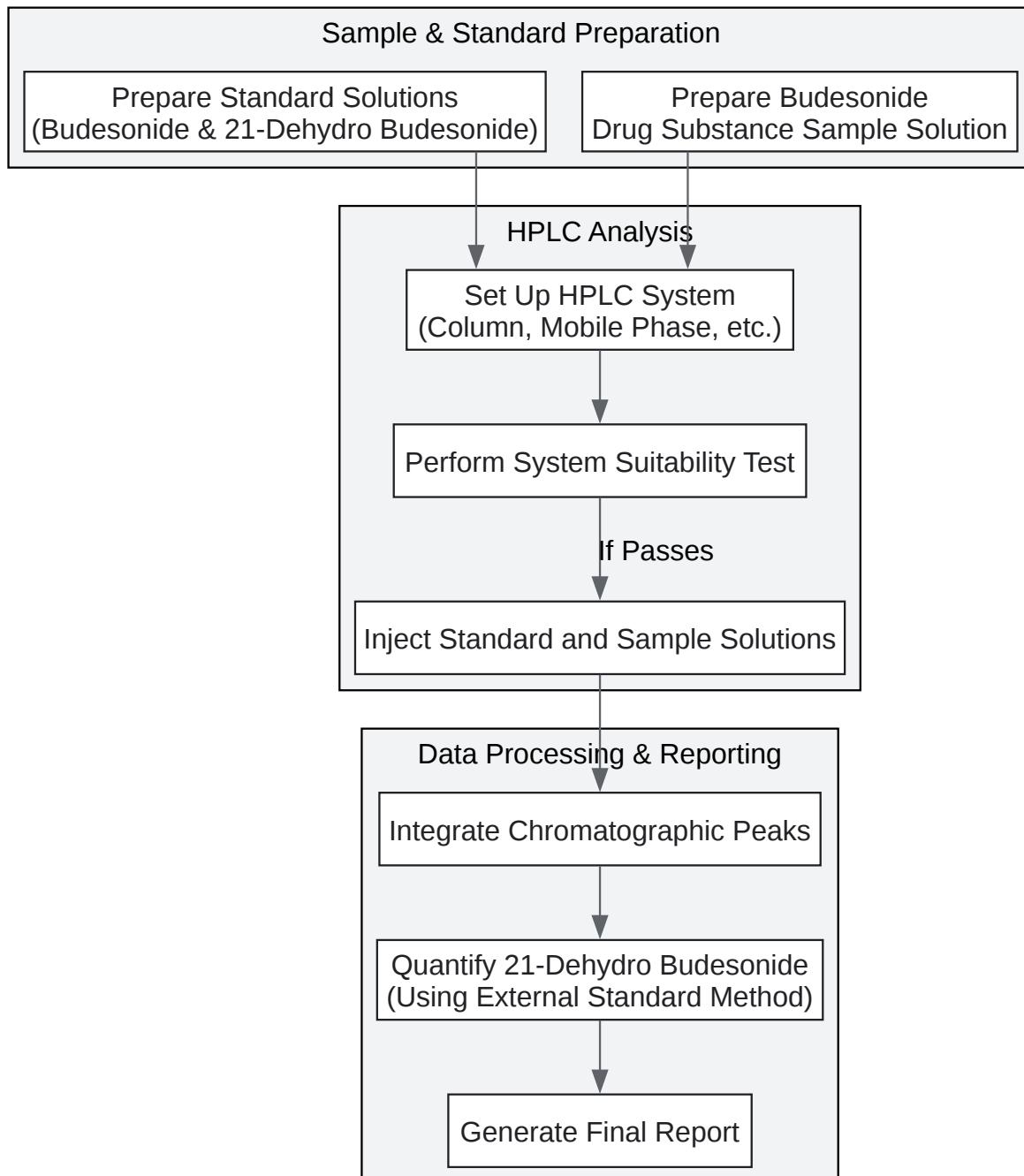
- Tailing Factor (Asymmetry Factor) for Budesonide Peak: Not more than 1.5.
- Theoretical Plates for Budesonide Peak: Not less than 2000.

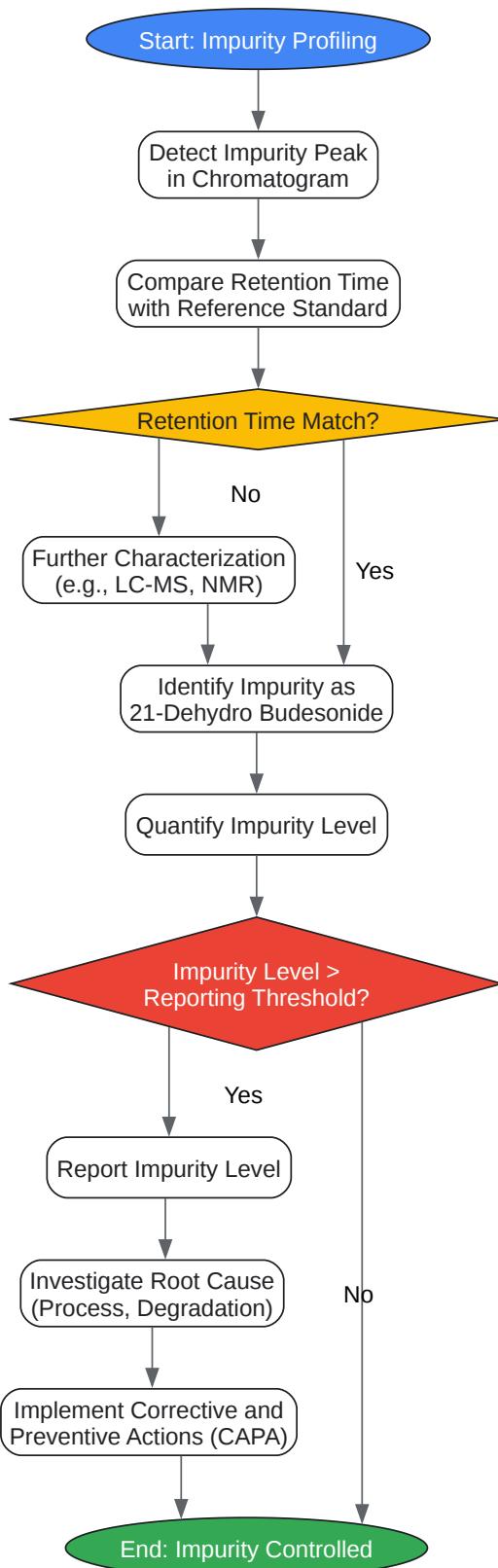
- Resolution between Budesonide Epimer A and Epimer B: Not less than 1.5.
- Resolution between Budesonide Epimer A and **21-Dehydro Budesonide**: Not less than 2.0.
- Relative Standard Deviation (RSD) for six replicate injections of the standard solution: Not more than 2.0%.

Visualization of Workflows

Experimental Workflow

The following diagram illustrates the overall workflow for the impurity profiling of **21-Dehydro Budesonide** in Budesonide drug substance.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. rjtonline.org [rjtonline.org]
- 3. 21-Dehydro Budesonide | 85234-63-5 | Benchchem [benchchem.com]
- 4. 21-Dehydro Budesonide | 85234-63-5 [chemicalbook.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. usbio.net [usbio.net]
- 7. Chromatographic and mass spectral characterization of budesonide and a series of structurally related corticosteroids using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 10. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Profiling of 21-Dehydro Budesonide Impurity in Budesonide Drug Substance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1146664#21-dehydro-budesonide-impurity-profiling-in-budesonide-drug-substance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com